molecular formula C11H13F3O B13609912 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13609912
M. Wt: 218.21 g/mol
InChI Key: RUWWFAHXOXPBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane
  • 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
  • 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine

Uniqueness

3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H13F3O/c1-7-3-8(2)5-9(4-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3

InChI Key

RUWWFAHXOXPBBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(F)(F)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.